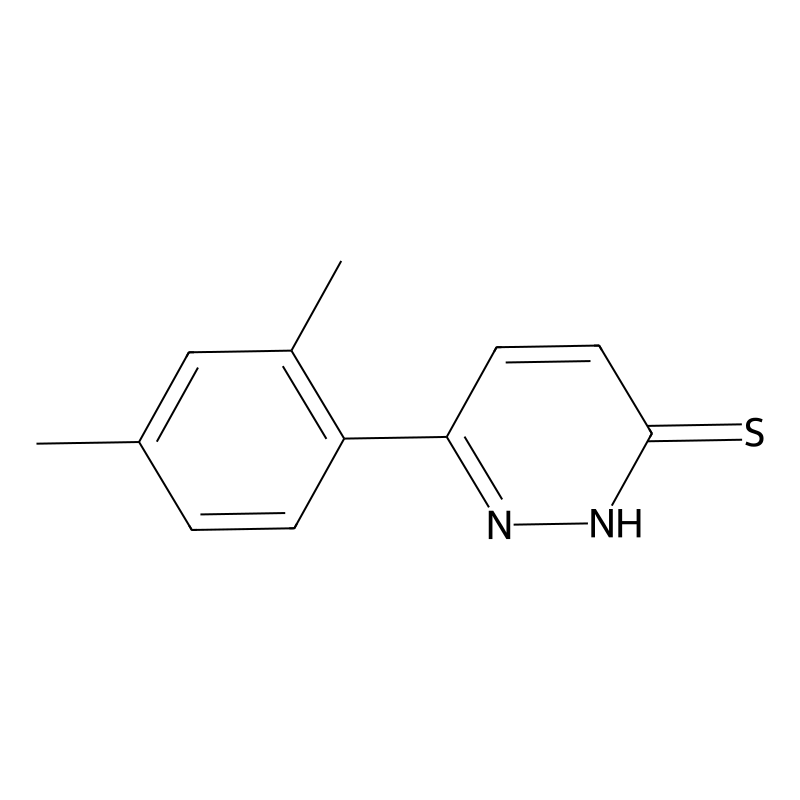

6-(2,4-dimethylphenyl)pyridazine-3-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Currently Available Information:

Potential Research Areas:

Based on the chemical structure of 6-(2,4-DMP)PT, some potential research areas include:

- Medicinal Chemistry: The presence of the pyridazine and thiol functional groups suggests potential for 6-(2,4-DMP)PT to be investigated for various biological activities. Pyridazine derivatives have been explored for their antitumor PubChem: and anti-inflammatory properties PubChem: , while thiol groups can be involved in various biological processes. Further research would be needed to determine if 6-(2,4-DMP)PT exhibits any specific medicinal properties.

- Material Science: The aromatic rings and heterocyclic moieties in 6-(2,4-DMP)PT suggest potential applications in material science. Aromatic compounds are often used in the development of new materials due to their rigidity and ability to form π-π interactions. However, more research is required to understand the specific material properties of 6-(2,4-DMP)PT.

6-(2,4-dimethylphenyl)pyridazine-3-thiol is an organic compound characterized by the molecular formula . This compound is a derivative of pyridazine, which is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 2 positions. The structure features a thiol group (-SH) located at the 3-position of the pyridazine ring, and a 2,4-dimethylphenyl group attached at the 6-position. Its unique structure contributes to various chemical and biological properties, making it a subject of interest in both synthetic chemistry and pharmacology.

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, modifying the pyridazine ring or the phenyl group.

- Substitution: The thiol group participates in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives. Reagents such as alkyl halides or acyl chlorides are typically used for these reactions.

Major Products- Oxidation: Disulfides or sulfonic acids.

- Reduction: Reduced derivatives of the pyridazine ring or phenyl group.

- Substitution: Thioethers or other substituted derivatives.

Research indicates that 6-(2,4-dimethylphenyl)pyridazine-3-thiol exhibits significant biological activities. Pyridazine derivatives are known for their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. Specifically, compounds containing sulfur, like thiols, have been observed to interact with biological targets, potentially altering enzyme activity and influencing cellular pathways .

The synthesis of 6-(2,4-dimethylphenyl)pyridazine-3-thiol typically involves several steps:

- Formation of the Pyridazine Ring: This is achieved through the condensation of hydrazine with a suitable 1,4-diketone.

- Introduction of the Thiol Group: The thiol group is introduced via nucleophilic substitution reactions using a thiolating agent.

- Attachment of the 2,4-Dimethylphenyl Group: This can be accomplished through electrophilic aromatic substitution reactions or cross-coupling reactions using palladium catalysts.

6-(2,4-dimethylphenyl)pyridazine-3-thiol has various applications in different fields:

- Chemistry: Serves as a building block in synthesizing more complex organic molecules.

- Biology: Investigated for potential antimicrobial and anticancer effects.

- Medicine: Explored for drug development due to its unique chemical properties.

- Industry: Utilized in developing new materials and chemical processes.

The mechanism of action for 6-(2,4-dimethylphenyl)pyridazine-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modifying their activity. Additionally, the compound's aromatic structure allows it to engage with hydrophobic regions of biomolecules, influencing their stability and function .

Several compounds share structural similarities with 6-(2,4-dimethylphenyl)pyridazine-3-thiol, including:

- Pyridazine derivatives: Known for various biological activities and synthetic applications.

- Thiol-containing compounds: Often exhibit antioxidant properties and play roles in biochemical processes.

Similar Compounds- Pyridazine-3-thiol

- Basic structure without additional substituents; serves as a simpler model for comparison.

- 5-Methylpyridazine-3-thiol

- Contains a methyl group at position 5; may exhibit altered reactivity and biological activity.

- Thiazole derivatives

- Share some structural features with sulfur-containing groups; known for diverse biological activities.

Uniqueness

- Basic structure without additional substituents; serves as a simpler model for comparison.

- Contains a methyl group at position 5; may exhibit altered reactivity and biological activity.

- Share some structural features with sulfur-containing groups; known for diverse biological activities.

6-(2,4-dimethylphenyl)pyridazine-3-thiol stands out due to its specific combination of a thiol group and a bulky dimethylphenyl substituent. This configuration may enhance its interactions with biological targets compared to simpler pyridazine or thiol derivatives .